molecular formula C8H8ClN3 B2729817 3-Cyanobenzamidine Hydrochloride CAS No. 228722-01-8

3-Cyanobenzamidine Hydrochloride

Cat. No.: B2729817
CAS No.: 228722-01-8
M. Wt: 181.62
InChI Key: UIISHESBWIBGED-UHFFFAOYSA-N
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Description

3-Cyanobenzamidine Hydrochloride is a benzamidine derivative characterized by a cyano (-CN) substituent at the meta position of the benzamidine core, with a hydrochloride salt enhancing its solubility and stability. Benzamidines are known for their role as protease inhibitors, particularly targeting serine proteases like thrombin and trypsin due to their ability to mimic the transition state of enzymatic substrates . The cyano group in this compound introduces electron-withdrawing effects, which may modulate the compound’s basicity, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

3-cyanobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIISHESBWIBGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanobenzamidine Hydrochloride typically involves the reaction of 3-cyanobenzonitrile with ammonia or an amine in the presence of a hydrochloric acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amidine compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amidine group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzamidines.

Scientific Research Applications

3-Cyanobenzamidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biochemical processes.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Cyanobenzamidine Hydrochloride with key structural analogues, emphasizing substituent variations and their implications:

Compound Name Substituent Similarity Score Key Properties Applications/Notes
This compound -CN (meta) Reference High polarity due to -CN; likely reduced basicity compared to unsubstituted benzamidines. Potential protease inhibition; enhanced solubility via hydrochloride salt .
3-Methoxybenzamidine Hydrochloride -OCH₃ (meta) 1.00 Methoxy group increases lipophilicity; electron-donating effect may alter binding. Used in enzyme inhibition studies; higher stability in acidic conditions .
2-Methoxybenzimidamide Hydrochloride -OCH₃ (ortho) 0.92 Ortho substitution sterically hinders binding; reduced enzymatic affinity. Limited therapeutic use; primarily for research .
4-Hydroxybenzamidine Hydrochloride -OH (para) 0.91 Hydroxyl group enhances hydrogen bonding; higher aqueous solubility. Explored in anticoagulant therapies; potential for covalent enzyme interactions .
3-Hydroxybenzamidine Hydrochloride -OH (meta) N/A Polar hydroxyl group increases acidity; may compete with amidine for protonation. Industrial applications in chemical synthesis; regulated for safety .
3-Aminomethyl Benzamidine Dihydrochloride -CH₂NH₂ (meta) N/A Aminomethyl group adds basicity; dihydrochloride salt improves solubility. Investigated for enhanced bioactivity in neurological targets .

Notes:

  • Similarity Scores : Derived from structural alignment algorithms (e.g., Tanimoto coefficients) . A score of 1.00 indicates identical core structures with substituent differences.
  • Electron-donating groups (-OCH₃, -OH): Increase resonance stabilization of the amidine group, enhancing binding in specific enzymatic pockets .

Physicochemical and Pharmacokinetic Differences

  • Solubility: The hydrochloride salt of 3-Cyanobenzamidine improves aqueous solubility compared to non-salt forms. However, 4-Hydroxybenzamidine Hydrochloride may exhibit superior solubility due to its polar hydroxyl group .
  • Stability: Methoxy-substituted derivatives (e.g., 3-Methoxybenzamidine Hydrochloride) demonstrate greater stability under oxidative conditions compared to cyano or hydroxyl analogues .

Biological Activity

3-Cyanobenzamidine Hydrochloride, a compound with the molecular formula C8H8ClN3, has garnered significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, inhibition potency against specific enzymes, and relevant case studies.

  • Molecular Weight: 185.62 g/mol
  • Molecular Structure: The compound features a cyanobenzamidine moiety that is central to its interactions with various biological targets.

Biochemical Mechanisms

This compound primarily acts as an inhibitor of cysteine proteases, a family of enzymes involved in critical physiological processes such as protein degradation and cell signaling. The compound's mechanism includes:

  • Reversible Inhibition: Forms covalent bonds with active site cysteine residues of cysteine proteases, modulating their activity.
  • Influence on Cell Signaling: Alters cell signaling pathways and gene expression, impacting cellular metabolism and proliferation.

Inhibition Potency

The potency of this compound as an inhibitor of various cysteine proteases has been quantitatively assessed. The following table summarizes its inhibition constants (Ki) and binding affinities:

EnzymeInhibition Constant (Ki)Binding Affinity (kcal/mol)
Cathepsin K11 pM-7.7
Cathepsin S31 nM-6.5
Cathepsin BNot specified-6.0
Cathepsin LNot specified-5.8

These values indicate that this compound exhibits exceptionally high potency against cathepsin K, highlighting its potential for therapeutic applications targeting this enzyme.

Cellular Effects

Influence on Cellular Metabolism:

  • Modulates key signaling molecules leading to changes in cell proliferation and apoptosis.
  • Engages in metabolic pathways related to amino acid metabolism through interactions with enzymes like gamma-glutamyltranspeptidase and L-asparaginase.

Transport and Distribution:

  • The compound is transported within cells via specific transporters and binding proteins, facilitating its movement across cellular membranes.

Case Studies

Several studies have explored the biological implications of this compound:

  • Cysteine Protease Inhibition: Research indicates that derivatives of 3-cyano-3-aza-β-amino acids show significant inhibition against human cathepsins. Modifications with bulky aromatic groups enhance inhibitory potency, suggesting structure-activity relationships that could inform drug design.
  • Anticancer Potential: Compounds similar to this compound have been shown to inhibit growth factor receptor protein tyrosine kinases (PTKs), which are often deregulated in cancers. This suggests potential applications in cancer therapy by targeting these pathways.
  • Antimicrobial Activity: Some derivatives have been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria, showcasing the versatility of cyano-containing compounds in medicinal chemistry.

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